N-(2-METHOXY-5-NITROPHENYL)-5-METHYL-3-PHENYL-12-OXAZOLE-4-CARBOXAMIDE
Overview
Description
N-(2-METHOXY-5-NITROPHENYL)-5-METHYL-3-PHENYL-12-OXAZOLE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a methoxy group, a nitro group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXY-5-NITROPHENYL)-5-METHYL-3-PHENYL-12-OXAZOLE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the oxazole ring and the introduction of the methoxy and nitro groups. Common reagents used in the synthesis include methoxybenzene, nitrobenzene, and various catalysts and solvents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining strict quality control standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXY-5-NITROPHENYL)-5-METHYL-3-PHENYL-12-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The methoxy group can be demethylated to form a hydroxyl group.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as lithium aluminum hydride (LiAlH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions typically require specific solvents and controlled temperatures to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation of the methoxy group can produce a hydroxyl derivative.
Scientific Research Applications
N-(2-METHOXY-5-NITROPHENYL)-5-METHYL-3-PHENYL-12-OXAZOLE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-METHOXY-5-NITROPHENYL)-5-METHYL-3-PHENYL-12-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
N-(2-METHOXY-5-NITROPHENYL)ACETAMIDE: Shares the methoxy and nitro groups but lacks the oxazole ring.
N-(2-METHOXY-5-NITROPHENYL)-2-PHENYLACETAMIDE: Similar structure but with different functional groups.
Uniqueness
N-(2-METHOXY-5-NITROPHENYL)-5-METHYL-3-PHENYL-12-OXAZOLE-4-CARBOXAMIDE is unique due to its combination of functional groups and the presence of the oxazole ring, which imparts specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c1-11-16(17(20-26-11)12-6-4-3-5-7-12)18(22)19-14-10-13(21(23)24)8-9-15(14)25-2/h3-10H,1-2H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRZSINYXCGKMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.